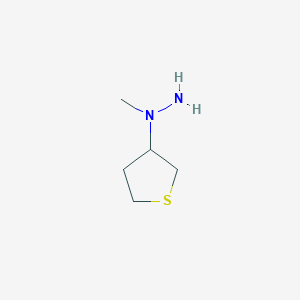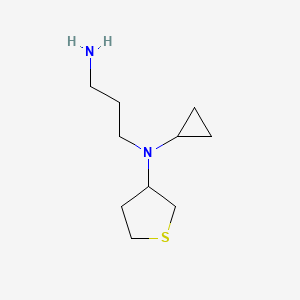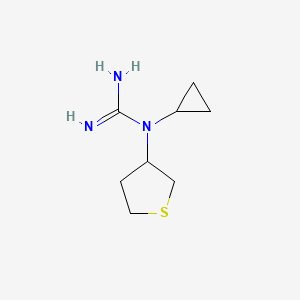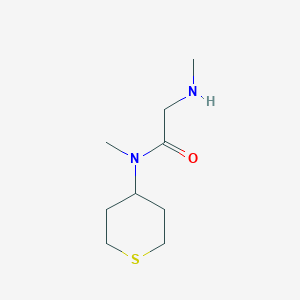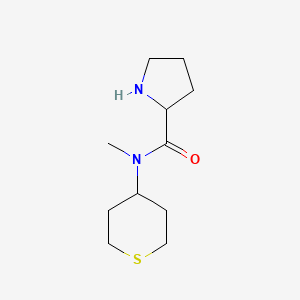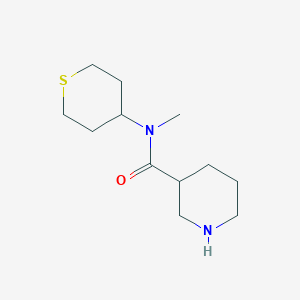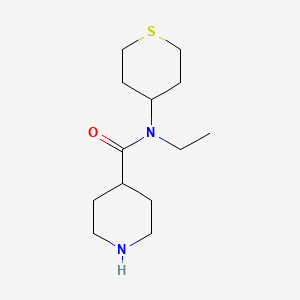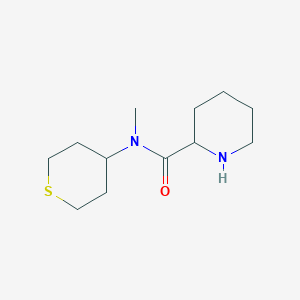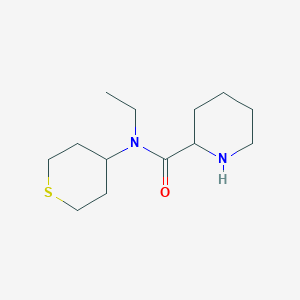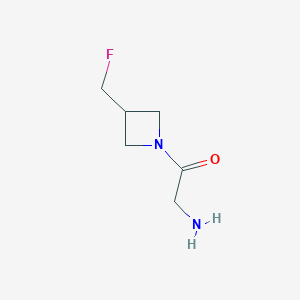
2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Synthesis of Amino Acid Derivatives
One significant application involves the use of chiral donor–acceptor azetines, closely related to azetidines, for the synthesis of amino acid derivatives. Through highly enantioselective [3+1]-cycloaddition reactions, these compounds facilitate the formation of complex structures, including peptides and natural products, with high stereocontrol. This process demonstrates a broad spectrum of applicability across different nucleophiles, showcasing electronic and steric selectivity while retaining the enantiopurity of the original compounds (Marichev et al., 2019).
Antimicrobial Activity
Another application area is the development of new azetidin-2-ones with significant antibacterial activity. For instance, derivatives based on the 3-nitrobenzopyran-2-one structure have been synthesized and shown to exhibit moderate to significant activity against microorganisms like S. aureus, E. coli, and Klebsiella (Hoti et al., 2017). Additionally, azetidin-2-ones featuring the 1-(3,4,5-trimethoxyphenyl) core have been explored for their antimitotic properties, highlighting the therapeutic potential of these structures in medicinal chemistry (Twamley et al., 2020).
Catalytic Asymmetric Synthesis
The use of azetidin-2-ones as intermediates in the synthesis of biologically important compounds also extends to catalytic asymmetric reactions. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This approach underscores the potential of azetidin-2-ones in facilitating asymmetric synthesis, contributing to the development of compounds with significant biological activity (Wang et al., 2008).
Properties
IUPAC Name |
2-amino-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c7-1-5-3-9(4-5)6(10)2-8/h5H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCBWLFJMFBUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



